

The Synthesis and Utility of Methyl 2-amino-5-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

[Get Quote](#)

Introduction

Methyl 2-amino-5-iodobenzoate is a halogenated aromatic compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides an in-depth overview of the discovery and history of its parent compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in scientific research.

Historical Context and Discovery

While a specific discovery event for **Methyl 2-amino-5-iodobenzoate** is not prominently documented, its history is intrinsically linked to the development of iodinated aromatic compounds and the chemistry of its parent molecule, 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid). The parent anthranilic acid was first isolated in the early 19th century by Carl Julius Fritzsche from the degradation of indigo.[1] The subsequent exploration of electrophilic aromatic substitution reactions on the anthranilic acid core led to the synthesis of various halogenated derivatives.

The preparation of 5-iodoanthranilic acid was well-established by the early 20th century. A notable and robust method was published in Organic Syntheses in 1939, detailing the iodination of anthranilic acid using iodine monochloride.[2] This procedure highlights the long-standing availability of the foundational scaffold. The synthesis of the methyl ester, **Methyl 2-**

amino-5-iodobenzoate, would have been a straightforward esterification of this acid, a common derivatization in organic chemistry. Therefore, the "discovery" of the methyl ester is more of a logical extension of the synthesis of its parent acid rather than a singular breakthrough.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Methyl 2-amino-5-iodobenzoate** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	77317-55-6	[3][4][5]
Molecular Formula	C ₈ H ₈ INO ₂	[3][5]
Molecular Weight	277.06 g/mol	[3][5]
Melting Point	85 °C	[5]
Boiling Point	335.9 °C	[5]
Appearance	Light yellow to yellow to orange powder/crystal	
Solubility	Soluble in common organic solvents like ethyl acetate and methanol.	
SMILES	<chem>COC(=O)C1=C(C=CC(=C1)I)N</chem>	[5]

Synthesis of Methyl 2-amino-5-iodobenzoate

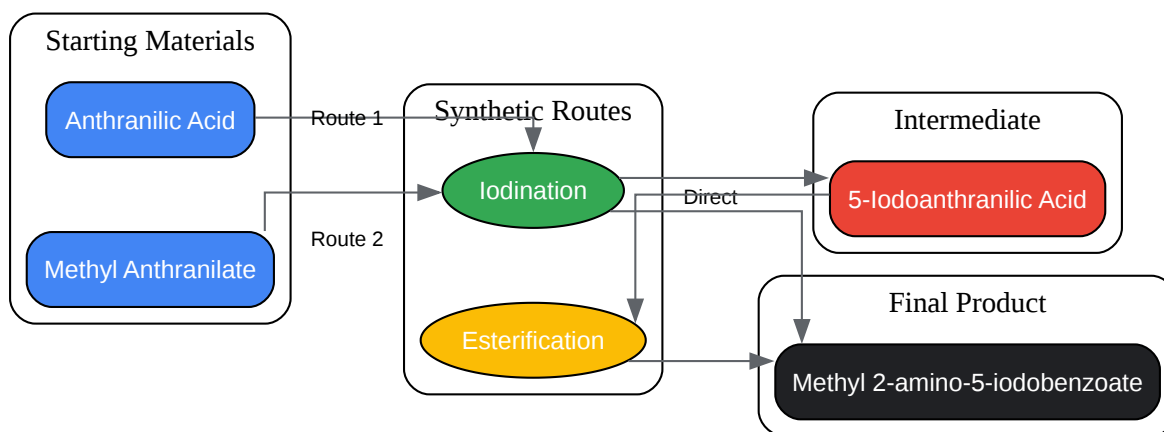
The synthesis of **Methyl 2-amino-5-iodobenzoate** can be achieved through two primary routes:

- Direct iodination of Methyl 2-aminobenzoate.
- Esterification of 2-amino-5-iodobenzoic acid.

The following sections provide detailed experimental protocols for these methods.

General Synthesis Workflow

The logical flow for the preparation of **Methyl 2-amino-5-iodobenzoate** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Synthetic pathways to **Methyl 2-amino-5-iodobenzoate**.

Experimental Protocol: Iodination of Anthranilic Acid

This protocol is adapted from the well-established procedure for the synthesis of 5-iodoanthranilic acid.[2]

Materials:

- Anthranilic acid
- Concentrated hydrochloric acid
- Iodine monochloride
- Sodium hydrosulfite

- Ammonia solution
- Decolorizing carbon
- Water
- Ice

Procedure:

- **Dissolution of Anthranilic Acid:** In a suitable beaker, dissolve 110 g (0.8 mole) of anthranilic acid in 1 L of water and 80 mL of concentrated hydrochloric acid. Cool the solution to 20°C.
- **Preparation of Iodine Monochloride Solution:** In a separate beaker, dilute 140 mL of concentrated hydrochloric acid with 500 mL of cold water. Add crushed ice to bring the temperature to 5°C. With stirring, add 131 g (0.8 mole) of iodine monochloride.
- **Reaction:** Rapidly stir the cold iodine monochloride solution into the anthranilic acid solution. 5-Iodoanthranilic acid will precipitate almost immediately.
- **Workup:** Stir the mixture for one hour while allowing it to warm to room temperature. Filter the precipitate using a Büchner funnel, press it as dry as possible, and wash with cold water.
- **Purification:** The crude 5-iodoanthranilic acid can be purified by recrystallization from its ammonium salt. Suspend the crude acid in hot water and add concentrated ammonia until the solution is complete and slightly basic. Add sodium hydrosulfite in small portions until the color is discharged, followed by decolorizing carbon. Filter the hot solution and precipitate the purified 5-iodoanthranilic acid by the addition of hydrochloric acid until the solution is faintly acid to Congo red.
- **Esterification:** The purified 5-iodoanthranilic acid can then be esterified to **Methyl 2-amino-5-iodobenzoate** using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Experimental Protocol: Direct Iodination of Methyl Anthranilate

Modern approaches often involve the direct iodination of the ester.

Materials:

- Methyl 2-aminobenzoate (Methyl Anthranilate)
- N-Iodosuccinimide (NIS)
- Acetic acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

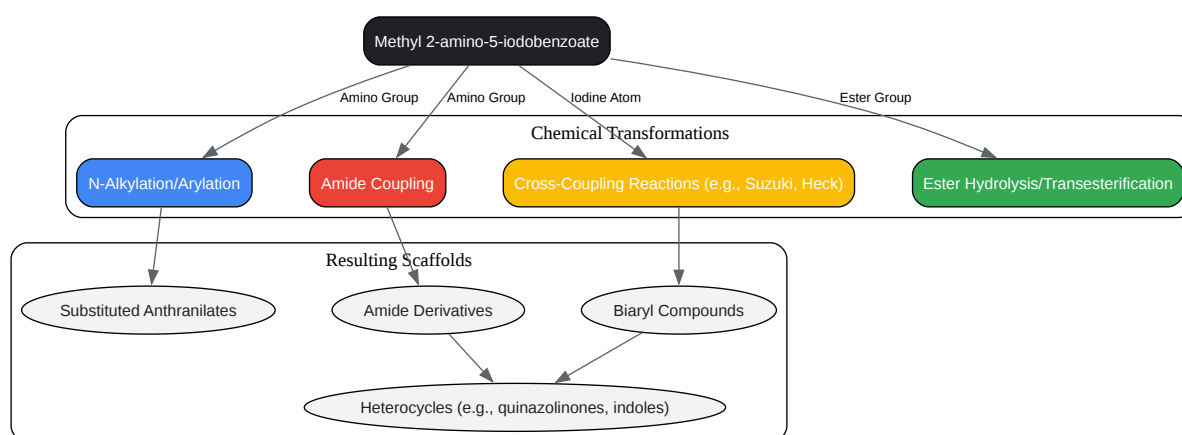
Procedure:

- Reaction Setup: Dissolve Methyl 2-aminobenzoate in concentrated acetic acid in a round-bottom flask.
- Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) to the solution at room temperature.
- Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 17 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Workup: Pour the reaction mixture into a mixture of saturated sodium bicarbonate solution and ice.
- Extraction: Extract the aqueous mixture with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 2-amino-5-iodobenzoate**. The product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

Methyl 2-amino-5-iodobenzoate serves as a key intermediate in the synthesis of various target molecules. Its utility stems from the presence of three reactive sites: the amino group, the methyl ester, and the iodine atom, which can participate in a variety of chemical transformations.



[Click to download full resolution via product page](#)

Caption: Reactivity and applications of **Methyl 2-amino-5-iodobenzoate**.

Recent studies have shown its use as an activatable probe for cancer imaging, where it can bind to DNA and inhibit protein synthesis.[5] Furthermore, its derivatives have been investigated for their potential in radionuclide therapy.[5] The presence of the iodine atom

makes it particularly suitable for introducing radioactive isotopes for diagnostic and therapeutic applications.

Conclusion

Methyl 2-amino-5-iodobenzoate, while not having a storied discovery, is a compound of significant practical importance in modern organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, ensures its continued use as a valuable building block in the development of novel pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its historical context, properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]
- 5. 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6 | FA55376 [biosynth.com]
- To cite this document: BenchChem. [The Synthesis and Utility of Methyl 2-amino-5-iodobenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184775#discovery-and-history-of-methyl-2-amino-5-iodobenzoate\]](https://www.benchchem.com/product/b184775#discovery-and-history-of-methyl-2-amino-5-iodobenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com